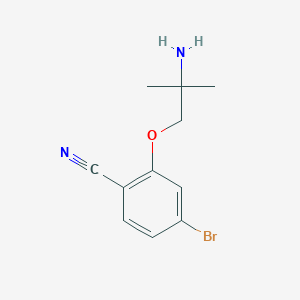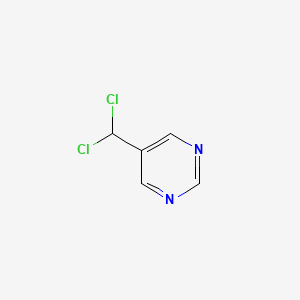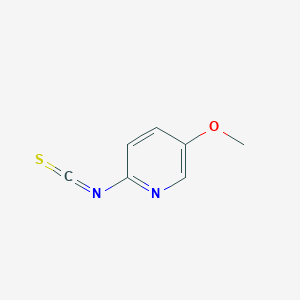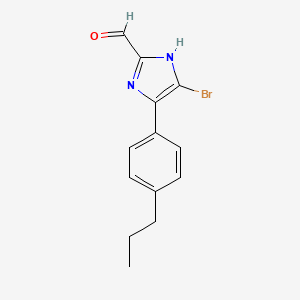
2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile is an organic compound that features a bromine atom, an amino group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the bromine and nitrile functionalities.
4-Bromobenzonitrile: Contains the bromine and nitrile groups but lacks the amino and methyl functionalities.
Uniqueness: 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a bromine atom allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
2-(2-amino-2-methylpropoxy)-4-bromobenzonitrile |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2,14)7-15-10-5-9(12)4-3-8(10)6-13/h3-5H,7,14H2,1-2H3 |
InChIキー |
OFEWAQWABKEJHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=C(C=CC(=C1)Br)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)
![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)




![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)

![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)




